

2-Heptadecanone: A Potential Volatile Biomarker for Gastric Cancer Detection

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Compound of Interest					
Compound Name:	2-Heptadecanone				
Cat. No.:	B131142	Get Quote			

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastric cancer is a leading cause of cancer-related mortality worldwide, often diagnosed at advanced stages, which contributes to poor prognosis. The development of non-invasive, sensitive, and specific biomarkers for early detection is a critical unmet need. Recent advances in metabolomics have identified volatile organic compounds (VOCs) as promising candidates for cancer biomarkers. These compounds are end-products of metabolic processes and can be altered in cancerous states. **2-Heptadecanone** (C17H34O), a long-chain methyl ketone, has emerged as a potential biomarker for gastric cancer, primarily identified through in-vitro studies of gastric cancer cell lines. This document provides an overview of the current evidence, detailed protocols for its detection, and a discussion of its potential clinical utility.

Data Presentation

While direct quantitative data for **2-Heptadecanone** in gastric cancer patient samples is still emerging, studies on related volatile organic compounds provide a strong rationale for its investigation. The following table summarizes findings on ketones and other VOCs identified in samples from gastric cancer patients.



Compound Class	Compound Name	Sample Type	Observation in Gastric Cancer Patients	Reference
Ketones	2- Heptadecanone	Cell Culture Headspace (HGC-27, AGS cell lines)	Increased emission compared to normal gastric epithelial cells.	[1]
2-Nonanone	Gastric Tissue	Significantly higher levels in cancer tissue compared to non-cancerous tissue.	[2]	
6-methyl-5- hepten-2-one	Exhaled Breath	Significantly elevated compared to less severe gastric conditions.	[3]	
Acetone	Exhaled Breath	Identified as a potential biomarker in some studies.		
Aldehydes	Hexanal	Gastric Tissue	Significantly higher levels in cancer tissue.	[2]
Nonanal	Gastric Tissue	Significantly higher levels in cancer tissue.	[2]	
Alcohols	2-Butoxy-ethanol	Exhaled Breath	Significantly elevated in patients with gastric cancer.	[3]



Nitriles	2-Propenenitrile	Exhaled Breath	Significantly elevated in patients with gastric cancer.	[3]
Furans	Furfural	Exhaled Breath	Significantly elevated in patients with gastric cancer.	[3]

Note: The table highlights that while **2-Heptadecanone** has been identified in cancer cell lines, further validation and quantification in patient cohorts are necessary. The presence of other ketones and VOCs in patient samples strengthens the hypothesis that altered metabolic pathways in gastric cancer lead to the production of these compounds.

Experimental Protocols

The primary method for the analysis of volatile compounds like **2-Heptadecanone** in biological samples is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Exhaled Breath Sample Collection and Analysis

Objective: To collect and analyze volatile organic compounds from exhaled breath for the detection of potential gastric cancer biomarkers.

Materials:

- Inert breath collection bags (e.g., Tedlar®) or tubes
- HS-SPME autosampler vials (20 mL)
- SPME fiber assembly (e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane -DVB/CAR/PDMS)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)



 Internal standard (e.g., deuterated 2-Heptadecanone, if available, or another suitable volatile compound not present in breath)

Procedure:

 Patient Preparation: Patients should fast for at least 8 hours prior to breath collection to minimize dietary interferences. They should also avoid smoking and strenuous exercise for at least 1 hour before the test.

Breath Collection:

- Instruct the patient to exhale completely and then inhale deeply through the nose and hold their breath for 10-15 seconds.
- The patient should then exhale slowly and steadily into the collection bag or tube. The end-tidal breath, which is rich in alveolar air and endogenous VOCs, should be collected.
- Immediately seal the collection device.
- Sample Preparation (HS-SPME):
 - Transfer a defined volume of the exhaled breath from the collection bag into a pre-cleaned
 20 mL headspace vial.
 - Spike the sample with the internal standard.
 - Seal the vial with a PTFE/silicone septum cap.

HS-SPME Extraction:

- Place the vial in the autosampler tray of the GC-MS system.
- Incubate the vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the VOCs to partition into the headspace.
- Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the VOCs.



GC-MS Analysis:

- After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the GC.
- The adsorbed VOCs are thermally desorbed from the fiber onto the GC column.
- The GC separates the individual compounds based on their volatility and interaction with the stationary phase. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C).
- The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

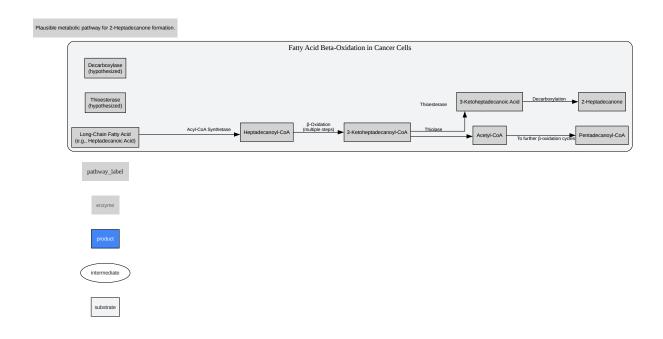
Data Analysis:

- Identify 2-Heptadecanone and other target VOCs by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).
- Quantify the concentration of each compound by comparing its peak area to that of the internal standard.
- Perform statistical analysis to compare the levels of 2-Heptadecanone and other VOCs between gastric cancer patients and healthy controls.

Visualizations

Plausible Metabolic Pathway for 2-Heptadecanone Formation



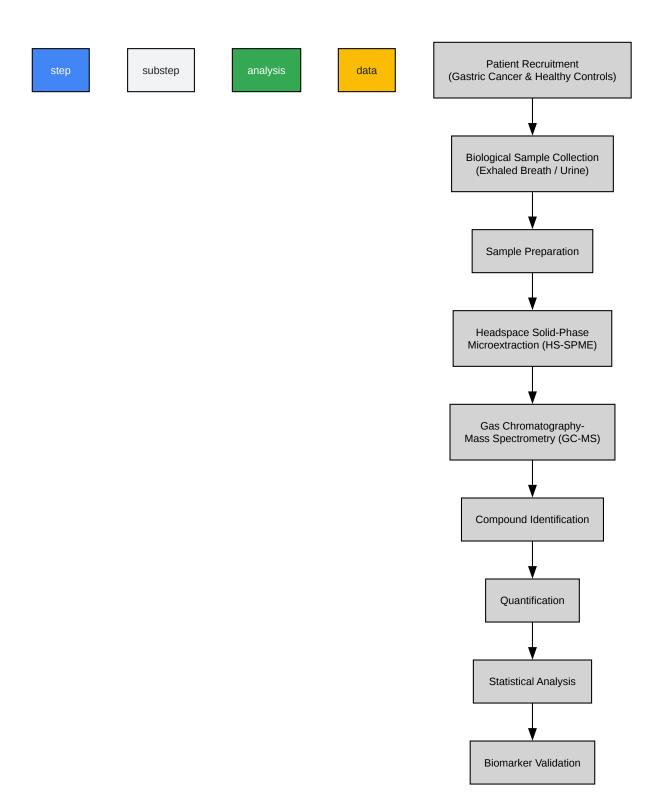


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Caption: Plausible metabolic pathway for **2-Heptadecanone** formation.



Experimental Workflow for VOC Analysis



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